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Compound of Interest

Compound Name: ATTO 465 maleimid

Cat. No.: B15556988 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the site-specific modification of proteins using

ATTO 465 maleimide. It includes the chemical properties of the dye, protocols for protein

labeling and purification, and methods for determining the degree of labeling.

Introduction
ATTO 465 is a fluorescent label derived from acriflavine, characterized by strong absorption,

high fluorescence quantum yield, and a large Stokes shift.[1][2][3][4][5] Its maleimide derivative

allows for the specific covalent labeling of sulfhydryl groups (thiols), which are most commonly

found in cysteine residues within proteins.[1][3][6] This site-specific labeling is crucial for a

variety of applications, including fluorescence microscopy, single-molecule detection, and in

vitro and in vivo imaging, which are essential in drug development and biological research.[3]

The reaction forms a stable thioether bond, ensuring a permanent attachment of the dye to the

protein.[6]

Chemical and Spectroscopic Properties
ATTO 465 maleimide is a moderately hydrophilic dye soluble in polar organic solvents such as

DMF and DMSO.[1][3][4][5] It is shipped as a lyophilized solid and should be stored at -20°C,

protected from light and moisture.[1][2][3] Stock solutions of the maleimide should be prepared

fresh in anhydrous, amine-free DMF or DMSO immediately before use to avoid hydrolysis of

the reactive maleimide group.[1][3][6]
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Table 1: Spectroscopic and Physical Properties of ATTO 465 Maleimide

Property Value Reference

Molecular Weight (MW) 518 g/mol [2][3]

Absorption Maximum (λabs) 453 nm [1][2][3][5]

Extinction Coefficient (εmax) 7.5 x 10⁴ M⁻¹ cm⁻¹ [1][2][3][5]

Emission Maximum (λfl) 506 nm [2][3][5][7]

Fluorescence Quantum Yield

(ηfl)
75% [1][2][3]

Fluorescence Lifetime (τfl) 5.0 ns [1][2][3][5]

Correction Factor (CF₂₆₀) 1.09 [2][3][5]

Correction Factor (CF₂₈₀) 0.48 [2][3][5]

Reaction Mechanism
The site-specific modification of proteins with ATTO 465 maleimide occurs via the reaction of

the maleimide group with the sulfhydryl group of a cysteine residue. This reaction, a Michael

addition, results in the formation of a stable, covalent thioether bond. The optimal pH for this

reaction is between 7.0 and 7.5.[6][8][9] At this pH, the thiol group is sufficiently deprotonated to

be reactive, while amine groups on the protein (e.g., from lysine residues) are protonated and

thus less reactive, ensuring the specificity of the labeling to cysteine residues.[2][6]
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Chemical Reaction of ATTO 465 Maleimide with a Protein Thiol Group

Reactants

ProductATTO 465-Maleimide

ATTO 465-S-Protein (Stable Thioether Bond)

pH 7.0-7.5

Protein-SH (Cysteine)

Click to download full resolution via product page

Caption: ATTO 465 maleimide reacts with a protein's cysteine residue.

Experimental Protocols
1. Preparation of Reagents

Labeling Buffer: Phosphate-buffered saline (PBS) at pH 7.4 is recommended.[6] Other

buffers such as Tris or HEPES can be used, provided they do not contain thiols.[2][9] All

buffers should be deoxygenated to prevent the oxidation of thiols.[2][9]

Protein Solution: Dissolve the protein to be labeled in the labeling buffer at a concentration of

1-10 mg/mL.[6][9] If the protein contains disulfide bonds that need to be labeled, they must

first be reduced. Add a 10-fold molar excess of a reducing agent like TCEP (tris(2-

carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[2] If DTT is

used, it must be removed by dialysis before adding the dye, as it will react with the

maleimide.[2]

ATTO 465 Maleimide Stock Solution: Immediately before use, dissolve the lyophilized ATTO
465 maleimide in anhydrous, amine-free DMSO or DMF to a concentration of 10-20 mM.[2]

[6] Protect the stock solution from light.[2]
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2. Protein Labeling Procedure

To the protein solution, add the freshly prepared ATTO 465 maleimide stock solution. A 10-

to 20-fold molar excess of the dye over the protein is a good starting point, though the

optimal ratio may need to be determined empirically.[2][10]

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected

from light.[2] Gentle shaking or stirring during the incubation can improve labeling efficiency.

[6]

(Optional) To quench the reaction, an excess of a low molecular weight thiol such as

glutathione or mercaptoethanol can be added to consume any unreacted maleimide.[2]

3. Purification of the Labeled Protein

After the labeling reaction, it is crucial to remove the unreacted dye.

Gel Filtration Chromatography: This is the recommended method for separating the labeled

protein from the free dye.[2][6] Use a Sephadex G-25 column (or equivalent) pre-equilibrated

with the labeling buffer.[6] The first colored band to elute will be the dye-protein conjugate.[8]

Dialysis: Extensive dialysis at 4°C in an appropriate buffer can also be used for purification.

[2]

4. Storage of the Labeled Protein

The purified, labeled protein should generally be stored under the same conditions as the

unlabeled protein.[6] For storage at 4°C, 2 mM sodium azide can be added as a preservative.

[6] For long-term storage, it is advisable to aliquot the conjugate and store it at -20°C or -80°C.
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Experimental Workflow for Protein Labeling with ATTO 465 Maleimide

Preparation
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Caption: A typical workflow for labeling proteins with ATTO 465 maleimide.
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Determination of the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, can

be determined using absorption spectroscopy.

Measure the absorbance of the purified dye-protein conjugate at 280 nm (A₂₈₀) and at the

absorption maximum of ATTO 465, which is 453 nm (A₄₅₃).

Calculate the concentration of the dye using the Beer-Lambert law: [Dye] = A₄₅₃ / ε₄₅₃ where

ε₄₅₃ is the extinction coefficient of ATTO 465 (75,000 M⁻¹ cm⁻¹).

Calculate the concentration of the protein. The absorbance of the dye at 280 nm must be

accounted for. [Protein] = (A₂₈₀ - (A₄₅₃ × CF₂₈₀)) / ε₂₈₀ where ε₂₈₀ is the extinction coefficient

of the protein and CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.48 for

ATTO 465).

The DOL is the molar ratio of the dye to the protein: DOL = [Dye] / [Protein]

Table 2: Parameters for DOL Calculation

Parameter Symbol Value

ATTO 465 Absorbance Max λabs 453 nm

ATTO 465 Extinction

Coefficient
ε₄₅₃ 75,000 M⁻¹ cm⁻¹

ATTO 465 Correction Factor at

280 nm
CF₂₈₀ 0.48

Applications in Research and Drug Development
Site-specifically labeled proteins with ATTO 465 are valuable tools in various research and

development areas:

Fluorescence Microscopy: Visualize the localization and trafficking of proteins in living or

fixed cells.
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Flow Cytometry: Quantify cell populations based on the presence of a labeled protein

marker.

Immunoassays: Develop sensitive detection methods using labeled antibodies.

Single-Molecule Studies: Investigate the dynamics and interactions of individual protein

molecules.

Drug Discovery: Monitor the binding of a drug to its target protein and study its mechanism of

action.

Troubleshooting
Table 3: Common Issues and Solutions
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Issue Possible Cause Suggested Solution

Low Labeling Efficiency
Inactive maleimide due to

hydrolysis.

Prepare fresh dye stock

solution immediately before

use.

Thiol groups are oxidized.

Ensure buffers are

deoxygenated and consider

performing the reaction under

an inert atmosphere.

Insufficient dye concentration.
Increase the molar excess of

the dye.

pH of the reaction is not

optimal.

Ensure the pH of the labeling

buffer is between 7.0 and 7.5.

Protein Precipitation
High concentration of organic

solvent from the dye stock.

Keep the volume of the dye

stock solution to a minimum

(ideally <10% of the total

reaction volume).

The protein is not stable under

the reaction conditions.

Optimize buffer components,

temperature, and incubation

time.

Non-specific Labeling Reaction pH is too high.

Lower the pH to the

recommended range of 7.0-

7.5.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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